1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluoro-10-iodoundecane
CAS No.: 38550-35-5
Cat. No.: VC8348833
Molecular Formula: C11H6F17I
Molecular Weight: 588.04 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 38550-35-5 |
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Molecular Formula | C11H6F17I |
Molecular Weight | 588.04 g/mol |
IUPAC Name | 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluoro-10-iodoundecane |
Standard InChI | InChI=1S/C11H6F17I/c1-3(29)2-4(12,13)5(14,15)6(16,17)7(18,19)8(20,21)9(22,23)10(24,25)11(26,27)28/h3H,2H2,1H3 |
Standard InChI Key | IYNXASCSZLGJOC-UHFFFAOYSA-N |
SMILES | CC(CC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)I |
Canonical SMILES | CC(CC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)I |
Introduction
Chemical Identity and Nomenclature
Structural Clarification
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Decane vs. Undecane Backbone: Publicly available records primarily describe two variants:
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Decane derivative: CAS 2043-53-0 (C10H4F17I), with iodine at position 10 .
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Undecane derivative: CAS 200112-75-0 (C11H6F17I), with iodine at position 11 .
The queried compound’s name suggests an undecane backbone (11 carbons) with iodine at position 10, which lacks direct literature support. This inconsistency underscores the importance of CAS registry numbers for unambiguous identification.
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Synonyms and Registry Data
The compound is interchangeably referenced under multiple designations:
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Decane variant: 1H,1H,2H,2H-Perfluorodecyl iodide, 1-Iodo-1H,1H,2H,2H-perfluorodecane .
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Undecane variant: 3-(Perfluorooctyl)propyl iodide, 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecyl iodide .
Table 1 summarizes critical identifiers:
Property | Decane Variant (CAS 2043-53-0) | Undecane Variant (CAS 200112-75-0) |
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Molecular Formula | C10H4F17I | C11H6F17I |
Molecular Weight | 574.02 g/mol | 588.04 g/mol |
EINECS Number | 218-053-5 | Not listed |
Fluorine Positions | 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8 | 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11 |
Iodine Position | Carbon 10 | Carbon 11 |
Physical and Chemical Properties
Thermodynamic Characteristics
Both variants exhibit distinct thermal profiles:
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Melting Point:
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Boiling Point:
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Density: 1.88 g/cm³ (decane variant) , with the undecane variant expected to have a marginally lower density due to increased chain length.
Solubility and Reactivity
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Water Solubility: Insoluble in aqueous media due to perfluorinated hydrophobicity .
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Organic Solvents: Miscible with fluorinated solvents (e.g., perfluorohexane) and halogenated hydrocarbons (e.g., chloroform).
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Light Sensitivity: Both variants degrade under UV exposure, necessitating storage in dark, inert environments .
Synthesis and Industrial Production
Manufacturing Methods
Perfluoroalkyl iodides are typically synthesized via telomerization:
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Fluorotelomerization: Reaction of tetrafluoroethylene (TFE) with iodine-containing initiators, yielding controlled-chain-length products .
This method predominates for the decane variant . -
Electrochemical Fluorination: Used for undecane derivatives, involving electrolysis in hydrogen fluoride .
Quality Control
Key purity indicators include:
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19F NMR Spectroscopy: Verifies fluorine distribution.
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Iodine Content Analysis: Potentiometric titration ensures stoichiometric accuracy .
Applications in Material Science
Fluoropolymer Modification
These compounds serve as intermediates for:
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Water-Repellent Coatings: Grafting perfluoroalkyl chains onto polymers enhances hydrophobicity .
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Surfactants: Fluorinated surfactants derived from these iodides improve stability in firefighting foams .
Pharmaceutical Intermediates
The iodine moiety facilitates nucleophilic substitution reactions, enabling synthesis of fluorine-containing drug candidates .
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